3-Mercapto-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
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Overview
Description
3-Mercapto-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole ring fused with a pyridine ring, along with functional groups like mercapto and methoxyphenyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercapto-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Cyclization: The intermediate formed is then subjected to cyclization with a pyridine derivative to form the triazolopyridine core.
Functional Group Introduction: The mercapto group is introduced via thiolation reactions, and the methoxyphenyl group is added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 3-Mercapto-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is studied for its potential as an enzyme inhibitor. It can interact with enzymes involved in critical biological pathways, providing insights into enzyme function and regulation.
Medicine
Medically, this compound shows promise as a therapeutic agent. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases like cancer and bacterial infections.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-Mercapto-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate of the enzyme.
Comparison with Similar Compounds
Similar Compounds
3-Mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazole: Similar structure but lacks the pyridine ring.
N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide: Similar but without the mercapto group.
Uniqueness
The uniqueness of 3-Mercapto-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide lies in its combined functional groups, which provide a distinct set of chemical properties and biological activities. The presence of both the mercapto and methoxyphenyl groups, along with the triazolopyridine core, makes it a versatile compound for various applications in research and industry.
This detailed overview highlights the significance of this compound in multiple fields, showcasing its potential and versatility
Properties
Molecular Formula |
C14H12N4O2S |
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Molecular Weight |
300.34 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C14H12N4O2S/c1-20-11-5-3-10(4-6-11)15-13(19)9-2-7-12-16-17-14(21)18(12)8-9/h2-8H,1H3,(H,15,19)(H,17,21) |
InChI Key |
ITRMLPSJAIPEEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN3C(=NNC3=S)C=C2 |
Origin of Product |
United States |
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